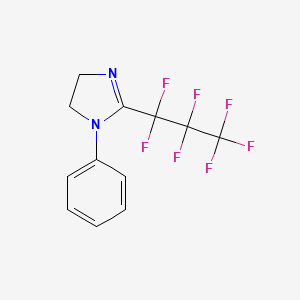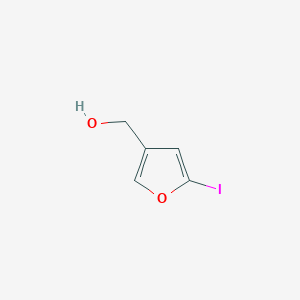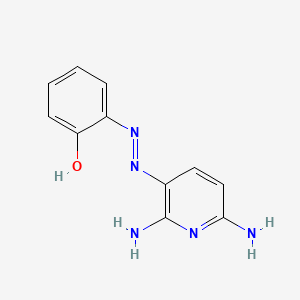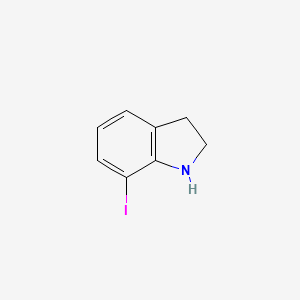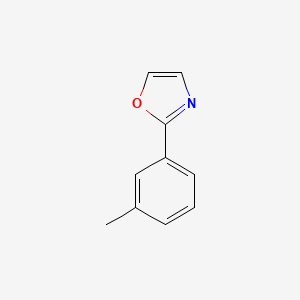![molecular formula C7H2Cl3N3 B15364964 4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)
4,6,8-Trichloropyrido[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,8-Trichloropyrido[3,4-d]pyrimidine is a chemical compound with the molecular formula C7H2Cl3N3 and a molecular weight of 234.47 g/mol. This compound is part of the pyrido[3,4-d]pyrimidine family, which consists of fused pyrimidine and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,8-Trichloropyrido[3,4-d]pyrimidine typically involves multiple steps, starting with the appropriate pyridine derivatives. One common synthetic route includes the chlorination of pyrido[3,4-d]pyrimidine under controlled conditions to introduce chlorine atoms at the 4, 6, and 8 positions. The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6,8-Trichloropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Chlorine atoms can be substituted with other functional groups using nucleophiles like ammonia (NH3) or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,6,8-Trichloropyrido[3,4-d]pyrimidine has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound is used in the study of biological systems, particularly in understanding the interactions of small molecules with biological targets.
Industry: : The compound is used in the manufacturing of various chemical products and materials.
Mécanisme D'action
The mechanism by which 4,6,8-Trichloropyrido[3,4-d]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
4,6,8-Trichloropyrido[3,4-d]pyrimidine is compared with other similar compounds, such as 2,4,8-Trichloropyrido[3,4-d]pyrimidine and 2,4,6-Trichloropyrido[3,4-d]pyrimidine. These compounds share structural similarities but differ in the positions of the chlorine atoms, which can lead to variations in their chemical properties and biological activities.
List of Similar Compounds
2,4,8-Trichloropyrido[3,4-d]pyrimidine
2,4,6-Trichloropyrido[3,4-d]pyrimidine
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
4-Chloro-6-fluoropyrido[3,4-d]pyrimidine
4-Chloro-2-methylpyrido[3,4-d]pyrimidine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C7H2Cl3N3 |
|---|---|
Poids moléculaire |
234.5 g/mol |
Nom IUPAC |
4,6,8-trichloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H2Cl3N3/c8-4-1-3-5(7(10)13-4)11-2-12-6(3)9/h1-2H |
Clé InChI |
JIMTYGHNZXVZOL-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(N=C1Cl)Cl)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


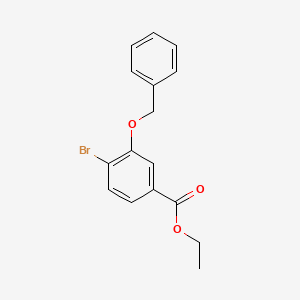
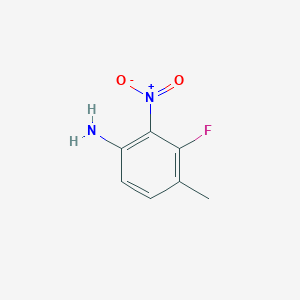
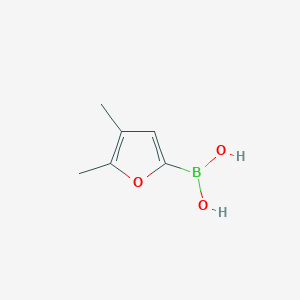

![3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B15364903.png)
![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)
![Benzyl 5-aminosulfonyl-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15364920.png)
![(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol](/img/structure/B15364928.png)
